molecular formula C8H15N3 B13959737 N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine

N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B13959737
M. Wt: 153.22 g/mol
InChI Key: OJUYSBSXQPPXBS-UHFFFAOYSA-N
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Description

N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine typically involves the alkylation of 1-methylimidazole with ethylamine. The reaction is usually carried out under basic conditions, using a suitable base such as sodium hydride or potassium carbonate to deprotonate the imidazole nitrogen, followed by the addition of ethylamine. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the imidazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Saturated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing their catalytic activity. Additionally, the compound can bind to specific receptors, modulating their signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: A precursor in the synthesis of N-ethyl-1-(1-methyl-1H-imidazol-2-yl)ethanamine.

    N-methylimidazole: Another imidazole derivative with similar structural features.

    2-ethyl-4-methylimidazole: A compound with a different substitution pattern on the imidazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-ethyl-1-(1-methylimidazol-2-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-4-9-7(2)8-10-5-6-11(8)3/h5-7,9H,4H2,1-3H3

InChI Key

OJUYSBSXQPPXBS-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=NC=CN1C

Origin of Product

United States

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